molecular formula C9H17N B8757831 3-Ethylheptanenitrile CAS No. 2571-05-3

3-Ethylheptanenitrile

Cat. No. B8757831
M. Wt: 139.24 g/mol
InChI Key: SNZMXYKDANOXRV-UHFFFAOYSA-N
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Patent
US08329923B2

Procedure details

A solution of KCN (3.8 g, 58 mmol) was stirred in DMF (150 mL) at room temperature. After the mixture was stirred for 2 h, a solution of 2-ethylhexylbromide (10 g, 52 mmol) in DMF (250 mL) was added dropwise at the same temperature. After stirring for 12 h at room temperature, the reaction mixture was concentrated by evaporation in vacuo. The crude product was diluted with water (100 mL) and diethyl ether (100 mL). The organic layer was separated and the aqueous layer was extracted with diethyl ether. The combined organic layers were subsequently washed with NaOH-solution (2.5 M), saturated bicarbonate solution and brine, dried over MgSO4 and concentrated by evaporation in vacuo. The resulting brown oil was purified by vacuum distillation (45° C., 10−2 mbar) to afford a clearly yellow oil (VI). (3.2 g, 44%). 1H-NMR (CDCl3): δ=2.82-2.69 (m, 2H), 2.22-2.15 (m, 1H), 1.55-1.00 (m, 11H), 0.83-0.68 (m, 3H)
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[CH2:4]([CH:6]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:7]Br)[CH3:5]>CN(C=O)C>[CH2:4]([CH:6]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:7][C:1]#[N:2])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C(CBr)CCCC
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 12 h at room temperature
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated by evaporation in vacuo
ADDITION
Type
ADDITION
Details
The crude product was diluted with water (100 mL) and diethyl ether (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were subsequently washed with NaOH-solution (2.5 M), saturated bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resulting brown oil was purified by vacuum distillation (45° C., 10−2 mbar)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C(CC#N)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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